molecular formula C22H32O7S B119975 Cortisol 21-mesylate CAS No. 6677-96-9

Cortisol 21-mesylate

Cat. No. B119975
CAS RN: 6677-96-9
M. Wt: 440.6 g/mol
InChI Key: AFMXNPUMXZCVGU-CWNVBEKCSA-N
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Description

Cortisol 21-mesylate belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins, and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety .


Synthesis Analysis

The synthesis of cortisol and its derivatives has been a topic of interest in the scientific community. For instance, the synthesis of cortisol confirmed the need for the C11 hydroxyl . The synthesis of cortisol and its derivatives, such as dexamethasone mesylate, has been explored in various studies .


Molecular Structure Analysis

The molecular formula of Cortisol 21-mesylate is C22H32O7S. Its average mass is 440.550 Da, and its monoisotopic mass is 440.186859 Da .


Chemical Reactions Analysis

The colorimetric method, which relies on a chemical reaction to facilitate a change in visible color, is an excellent strategy for detecting cortisol and its derivatives . This method is simple in design, inexpensive, and reliable as a standard cortisol analysis technique .


Physical And Chemical Properties Analysis

The physical and chemical properties of cortisol and its derivatives can be analyzed using various methods. For instance, the molecular formula of Cortisol 21-mesylate is C22H32O7S .

Scientific Research Applications

Label-free Chemiresistor Immunosenor for Cortisol in Saliva

A study developed an ultrasensitive, label-free immunosensor for salivary cortisol measurement, utilizing carbon nanotubes functionalized with a cortisol analog. This immunosensor offers a novel approach for point-of-use measurement of salivary cortisol, facilitating rapid assessment in clinical and research settings. The technology demonstrated excellent binding selectivity and an ultralow detection limit, making it a promising tool for stress biomarker detection in saliva without the need for complex laboratory analyses (Tlili, Myung, Shetty, & Mulchandani, 2011).

Automated Measurement of Salivary Cortisol

Another significant advancement is the introduction of an automated serum cortisol assay on the Elecsys analyzer for measuring salivary cortisol. This development streamlines the analysis process, offering a less invasive, efficient, and potentially more accurate method for cortisol measurement, suitable for large-scale epidemiological studies or clinical diagnostics (van Aken, Romijn, Miltenburg, & Lentjes, 2003).

Salivary Cortisol as a Biomarker in Social Science Research

The use of salivary cortisol as a biomarker in social science research provides insights into the neuroendocrine responses associated with stress and social interactions. This application bridges the gap between physiological measurements and social psychological phenomena, offering a quantifiable method to study the effects of perceived threats, social support, and other relational dynamics on stress responses (Smyth, Hucklebridge, Thorn, Evans, & Clow, 2013).

Ultrasensitive Detection of Cortisol Using Nanowire Technology

Research on functionalized gold nanowires to detect cortisol showcases a technological innovation that enhances the sensitivity and selectivity of cortisol biosensors. This method, utilizing enzyme fragment complementation technology, demonstrates potential for rapid, sensitive cortisol detection in serum and other biological fluids, which could be crucial for diagnosing and monitoring stress-related conditions and metabolic disorders (Kumar, Aravamudhan, Gordić, Bhansali, & Mohapatra, 2007).

Safety And Hazards

The safety data sheet for Cortisol 21-mesylate could provide detailed information about its safety and hazards .

Future Directions

The future directions in the study of cortisol and its derivatives could involve further exploration of their synthesis, mechanism of action, and potential applications in clinical diagnosis and anti-doping control .

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O7S/c1-20-8-6-14(23)10-13(20)4-5-15-16-7-9-22(26,18(25)12-29-30(3,27)28)21(16,2)11-17(24)19(15)20/h10,15-17,19,24,26H,4-9,11-12H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMXNPUMXZCVGU-CWNVBEKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985340
Record name 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cortisol 21-mesylate

CAS RN

6677-96-9
Record name Cortisol 21-mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6677-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cortisol 21-mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006677969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-methanesulphonate
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